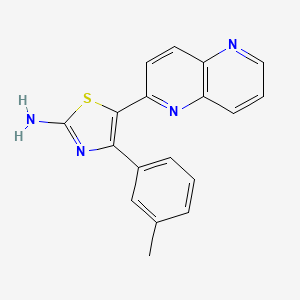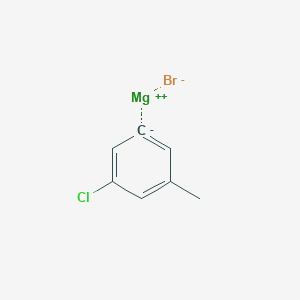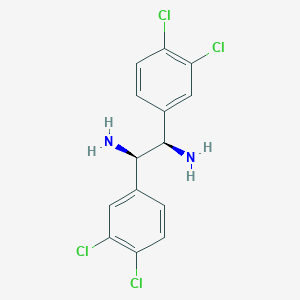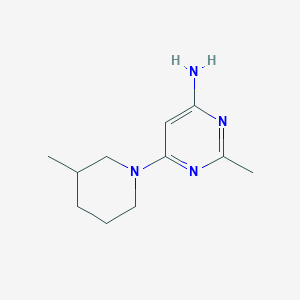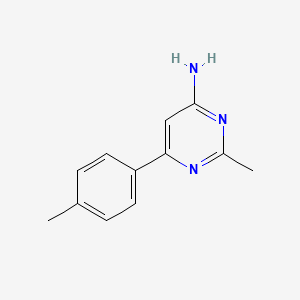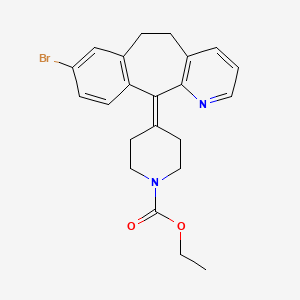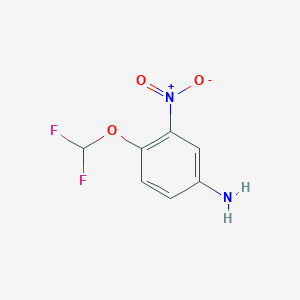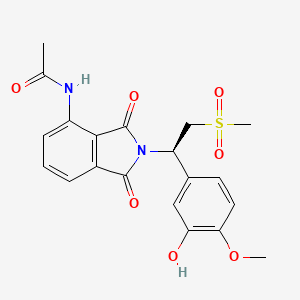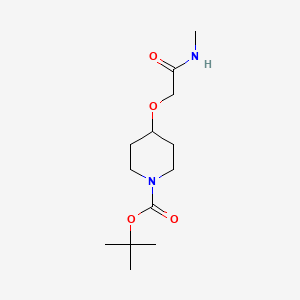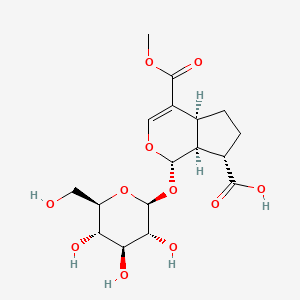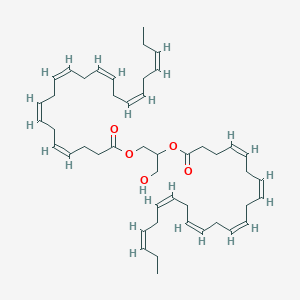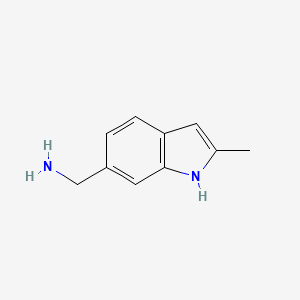
(2-Methyl-1H-indol-6-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyl-1H-indol-6-yl)methanamine is an organic compound with the molecular formula C10H12N2 and a molecular weight of 160.22 g/mol . It is a derivative of indole, a heterocyclic aromatic organic compound that is widely recognized for its presence in many natural products and pharmaceuticals. This compound is characterized by the presence of a methyl group at the 2-position and an amine group at the 6-position of the indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing (2-Methyl-1H-indol-6-yl)methanamine involves a one-pot, three-component Fischer indolisation–N-alkylation sequence . This method is rapid, operationally straightforward, and generally high yielding. It utilizes readily available building blocks such as aryl hydrazines, ketones, and alkyl halides to generate densely substituted indole products. The reaction conditions often involve microwave irradiation to achieve short reaction times.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized versions of the Fischer indolisation–N-alkylation sequence. These methods are designed to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methyl-1H-indol-6-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can have different functional groups such as hydroxyl, alkyl, and acyl groups.
Applications De Recherche Scientifique
(2-Methyl-1H-indol-6-yl)methanamine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of (2-Methyl-1H-indol-6-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects . For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
(2-Methyl-1H-indol-6-yl)methanamine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. The presence of the methyl group at the 2-position and the amine group at the 6-position allows for unique interactions with molecular targets, making it a valuable compound in research and development.
Propriétés
Formule moléculaire |
C10H12N2 |
|---|---|
Poids moléculaire |
160.22 g/mol |
Nom IUPAC |
(2-methyl-1H-indol-6-yl)methanamine |
InChI |
InChI=1S/C10H12N2/c1-7-4-9-3-2-8(6-11)5-10(9)12-7/h2-5,12H,6,11H2,1H3 |
Clé InChI |
XFDJTZHMJBBKHD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(N1)C=C(C=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


